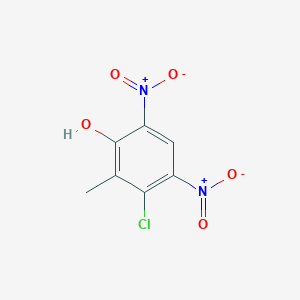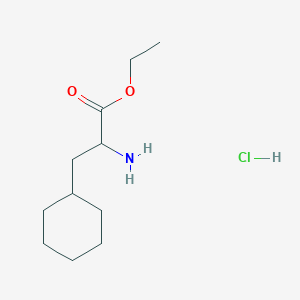
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a chemical compound with the CAS Number: 81603-52-3 . It has a molecular weight of 194.23 and its IUPAC name is N-(2-hydroxy-1,1-dimethylethyl)isonicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14) . This indicates that the compound has a pyridine ring with a carboxamide group attached, and a 2-hydroxy-1,1-dimethylethyl group also attached to the nitrogen of the carboxamide group.Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The synthesis and characterization of related heterocyclic compounds have been extensively studied. For example, novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates were developed from N-protected α-amino acids, highlighting methods for constructing functionalized heterocycles (Uroš Grošelj et al., 2013). Such methodologies can be relevant for synthesizing and modifying compounds like N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide.
Biological Activities and Applications
- Schiff base compounds containing nitrogen, oxygen, and sulfur donors were studied for their corrosion inhibitive effects, highlighting the diverse potential applications of nitrogen-containing heterocycles in material science (H. D. Leçe et al., 2008). This suggests that compounds with similar structures could have applications beyond their primary biological or medicinal uses.
Photophysical Properties and Sensitization
- The luminescence of lanthanide ions sensitized by specific ligands, including pyridine derivatives, was explored, demonstrating the potential use of such compounds in the development of luminescent materials (Rodney A. Tigaa et al., 2017). This research area could be relevant for compounds structurally related to this compound, potentially expanding their applications to optical and electronic materials.
Drug Development and Pharmacological Studies
- Schiff bases and azetidinones derived from pyridine-4-carbohydrazides were investigated for their antidepressant and nootropic activities, showcasing the therapeutic potential of pyridine derivatives in central nervous system disorders (Asha B. Thomas et al., 2016). This highlights the importance of such compounds in the development of new pharmacological agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKRJYUUHPGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)







![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)


![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
